Ethyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2-methyl-3-nitroaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate then undergoes cyclization with formamide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory synthesis route to scale up the process. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Cyclization: Formamide or other amide sources under heating.
Major Products Formed
Reduction: 2-methyl-4-(3-aminophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate.
Hydrolysis: 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and ability to interact with biological targets.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with enzymes and other proteins.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The benzimidazole core can bind to enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-methyl-4-(3-aminophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate: Similar structure but with an amine group instead of a nitro group.
Properties
Molecular Formula |
C20H18N4O4 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
ethyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C20H18N4O4/c1-3-28-19(25)17-12(2)21-20-22-15-9-4-5-10-16(15)23(20)18(17)13-7-6-8-14(11-13)24(26)27/h4-11,18H,3H2,1-2H3,(H,21,22) |
InChI Key |
VZISHCGFFPMHEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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